molecular formula C8H8FNO4S B1444389 3-Fluoro-4-(methylsulfonamido)benzoic acid CAS No. 716361-59-0

3-Fluoro-4-(methylsulfonamido)benzoic acid

Cat. No. B1444389
M. Wt: 233.22 g/mol
InChI Key: BYIDDQNOFZGHAR-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(methylsulfonamido)benzoic acid” is a chemical compound with the molecular formula C8H8FNO4S . It has a molecular weight of 233.22 .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(methylsulfonamido)benzoic acid” consists of a benzoic acid core with a fluorine atom at the 3rd position and a methylsulfonamido group at the 4th position .

Scientific Research Applications

Novel Synthetic Methods and Chemical Properties

Research into 3-Fluoro-4-(methylsulfonamido)benzoic acid and related compounds has led to advancements in synthetic chemistry, demonstrating diverse applications ranging from the development of new synthetic methods to the exploration of their properties and potential applications in various fields.

  • Facile Construction of Disubstituted and Spiro Sultams : A study described novel methods for constructing disubstituted and spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones. These compounds were synthesized from o-methyl lithiation followed by reaction with ketones, leading to carbinol sulfonamides that underwent cyclization to yield sultams. This process showcases the potential of fluorinated benzoic acids in the synthesis of complex molecular structures with potential applications in medicinal chemistry and material science (Z. Liu, N. Shibata, Y. Takéuchi, 2000).

  • Development of Bio-potent Sulfonamides : Another study involved the synthesis of 4-(substituted phenylsulfonamido)benzoic acids, showcasing over 90% yields. These sulfonamides, characterized by their physical, analytical, and spectroscopic data, exhibited significant antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (S. Dineshkumar, G. Thirunarayanan, 2019).

  • Synthesis and Application in Herbicide Development : The modification of benzoic acid derivatives with fluorine atoms has been studied for its effect on the activity and selectivity of herbicides. Such modifications have led to compounds with enhanced herbicidal properties, demonstrating the utility of fluorinated benzoic acids in agricultural chemistry (G. Hamprecht, B. Würzer, M. Witschel, 2004).

  • Polymers and Engineering Materials : A study on the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers from polycondensation reactions revealed that such compounds possess good solubility and excellent thermal properties, making them suitable for applications in engineering plastics and membrane materials. This illustrates the role of fluorinated benzoic acids in the development of high-performance polymers (Shude Xiao, Jinyan Wang, Kun Jin, X. Jian, Q. Peng, 2003).

Safety And Hazards

When handling “3-Fluoro-4-(methylsulfonamido)benzoic acid”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-fluoro-4-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIDDQNOFZGHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylsulfonamido)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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